(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is an organoboron compound that exhibits unique chemical properties due to the presence of both ethoxy and trifluoromethyl groups. This compound is classified under boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. The trifluoromethyl groups enhance the compound's lipophilicity and stability, making it valuable in various chemical applications.
The synthesis of (2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid can be achieved through several methods, typically involving the reaction of appropriate boron precursors with aryl halides or other electrophiles. One common approach includes:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and catalyst loading. For example, using tetrahydrofuran as a solvent and conducting the reaction under an inert atmosphere can significantly improve yields and purity.
The molecular structure of (2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its molecular geometry and bonding characteristics.
(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid participates in various chemical reactions typical for boronic acids:
The efficiency of these reactions often depends on factors such as temperature, solvent polarity, and the presence of bases which can influence the reactivity of the boronic acid moiety.
The mechanism of action for (2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid in synthetic applications typically involves:
Kinetic studies often reveal that these reactions follow pseudo-first-order kinetics under specific conditions, indicating that the concentration of one reactant significantly influences the reaction rate.
(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid finds applications in several scientific fields:
Electrophilic borylation leverages the inherent reactivity of prefunctionalized arenes to install boron directly onto aromatic systems. For ortho-ethoxy-3,5-bis(trifluoromethyl)benzene derivatives, this approach circumvents challenges posed by steric congestion from the ortho-ethoxy and two flanking trifluoromethyl groups. The zirconium-catalyzed Nagata reaction enables a one-pot, three-component condensation between phenols, aldehydes, and boronic acids to yield aryldioxaborins—key intermediates for target boronic acids [6]. This method proceeds under mild conditions (room temperature to 60°C), tolerating electron-withdrawing trifluoromethyl groups that stabilize the electrophilic boron intermediate. However, competing ortho-quinone methide formation can reduce yields in substrates with ortho-alkoxy substituents, necessitating precise stoichiometric control [6]. Aluminum- or titanium-mediated electrophilic borylation offers alternatives but faces limitations with ortho-ethoxy groups due to Lewis acid coordination-induced steric clashes [2].
Table 1: Electrophilic Borylation Methods for Trifluoromethyl-Substituted Arenes
Method | Catalyst/Reagent | Temperature | Yield Range | Key Limitation |
---|---|---|---|---|
Nagata Condensation | ZrCl₄ | 25–60°C | 40–65% | Ortho-quinone methide side products |
Friedel-Crafts Borylation | AlCl₃/BCl₃ | 0–25°C | 20–45% | Low regioselectivity with ortho-ethoxy |
Direct C-H Borylation | I₂/B(OMe)₃ | 80–100°C | 30–50% | Requires activated arenes |
Miyaura borylation employs palladium or nickel catalysts to facilitate boron–halogen exchange in halogenated precursors, offering superior regiocontrol for asymmetric polyhalogenated substrates. The electron-deficient nature of 1-bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene enhances oxidative addition kinetics but necessitates careful catalyst selection. Pd(dppf)Cl₂ or XPhos-Pd-G3 catalysts at 0.5–2 mol% loading achieve >75% conversion in refluxing THF, using bis(pinacolato)diboron (B₂pin₂) as the boron source [2] [5]. Nickel catalysis (e.g., Ni(dppe)Cl₂) provides a cost-effective alternative but requires stoichiometric zinc reductants to maintain catalytic cycles. Crucially, the ortho-ethoxy group necessitates bulky phosphine ligands (e.g., SPhos) to prevent catalyst poisoning via oxygen coordination. Microwave-assisted protocols (100°C, 30 min) further suppress protodeboronation—a dominant side reaction in electron-poor arylboronates [5].
Table 2: Catalyst Systems for Miyaura Borylation of Halogenated Precursors
Catalyst System | Ligand | Solvent | Time | Yield | Deboronation Byproduct |
---|---|---|---|---|---|
Pd(dppf)Cl₂ | None | Dioxane | 12 h | 68% | 15% |
XPhos-Pd-G3 | XPhos | THF | 2 h | 82% | <5% |
NiCl₂(dppe) | dppe | THF/Zn | 24 h | 55% | 25% |
Pd(OAc)₂/SPhos | SPhos | Toluene | 4 h | 90% | <3% |
Grignard formation followed by borate quenching remains viable for highly sterically encumbered substrates where transition-metal catalysis fails. 1-Bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene undergoes magnesium insertion in refluxing THF, but the reaction requires activated magnesium turnings and iodine initiation due to the combined steric and electronic deactivation from ortho-ethoxy and meta-CF₃ groups [3]. The resulting Grignard reagent exhibits thermal instability above 0°C, mandating immediate in-situ trapping with trimethyl borate. Hydrolysis with dilute HCl then furnishes the crude boronic acid in 50–65% yield. Major challenges include:
Table 3: Optimization of Grignard Route Parameters
Parameter | Standard Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Magnesium Activation | None | I₂ (catalytic) | +40% |
Borate Addition Temp | 25°C | −10°C | +25% (reduced ether cleavage) |
Hydrolysis pH | 1.0 M HCl | 0.5 M NH₄Cl (pH 5.5) | +30% (reduced deboronation) |
Solvent | Diethyl ether | THF | +15% |
Photoinduced methods leverage electron transfer mechanisms to activate inert aryl halides under mild conditions, circumventing thermal degradation pathways. For 1-bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene, UV irradiation (254 nm) in the presence of bis(catecholato)diboron and 1,3,6,8-tetrakis(mesityl)pyrene photocatalyst generates the aryl radical, which undergoes borylation at ambient temperature [3]. Key advantages include:
Table 4: Photoinduced Borylation Variables and Outcomes
Variable | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Light Source | 365 nm LED | 254 nm Hg lamp | 300 nm Xenon |
Photocatalyst | Ir(ppy)₃ | 4CzIPN | Pyrene mesylate |
Solvent | THF | DMF | DMA |
B₂cat₂ Equivalents | 1.5 | 3.0 | 2.0 |
Yield | 45% | 68% | 78% |
Protecting group strategies mitigate undesired reactions of the ethoxy oxygen and trifluoromethyl groups during boronic acid synthesis. The ethoxy group’s lability toward strong nucleophiles (e.g., Grignard reagents) necessitates temporary protection:
Table 5: Protecting Group Strategies for Key Functional Groups
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|---|
B(OH)₂ | Pinacol ester | Pinacol/Δ | pH 2 buffer | Miyaura borylation |
B(OH)₂ | MIDA boronate | MIDA/Et₃N | 0.1 M NaOH | Electrophilic borylation |
Ethoxy (-OCH₂CH₃) | TBDPS ether | TBDPSCl/imidazole | 1 M TBAF/THF | Grignard routes |
Trifluoromethyl (-CF₃) | None | N/A | pH <11 | All methods |
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